(2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide
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Overview
Description
(2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of ((2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation. Additionally, (this compound)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
(this compound)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide has been found to exhibit significant biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been found to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent. Additionally, (this compound)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide has been found to exhibit antidiabetic activity, making it a potential candidate for the development of new drugs for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide is its potential as a therapeutic agent for the treatment of pain, inflammation, cancer, and diabetes. Additionally, this compound has been found to exhibit low toxicity, making it a safe candidate for further research. However, one of the limitations of (this compound)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on ((2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide. One of the main directions is the development of new drugs based on this compound for the treatment of pain, inflammation, cancer, and diabetes. Additionally, the mechanism of action of (this compound)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide needs to be further elucidated to fully understand its potential as a therapeutic agent. Furthermore, the solubility of this compound needs to be improved to facilitate its administration in vivo. Finally, the potential side effects of (this compound)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide need to be further studied to ensure its safety as a therapeutic agent.
Conclusion:
In conclusion, (this compound)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of (this compound)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide as a therapeutic agent for the treatment of pain, inflammation, cancer, and diabetes.
Synthesis Methods
The synthesis of ((2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide has been achieved using various methods. One of the most commonly used methods involves the reaction between tert-butyl hydrazine and 2-acetylpyridine, followed by the reaction of the resulting product with (R)-2-chloropropanoic acid. This method has been optimized to achieve high yields of the desired product.
Scientific Research Applications
((2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit significant anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, (this compound)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide has been found to exhibit antitumor activity, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
(2R)-2-amino-N-(5-tert-butyl-1H-pyrazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-6(11)9(15)12-8-5-7(13-14-8)10(2,3)4/h5-6H,11H2,1-4H3,(H2,12,13,14,15)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASLLCIEQOOABW-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NNC(=C1)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=NNC(=C1)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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